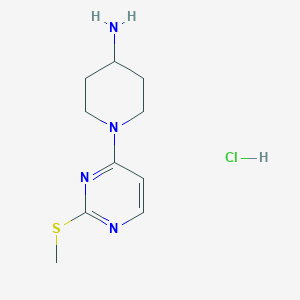1-(2-(Methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride
CAS No.: 1261230-78-7
Cat. No.: VC8225150
Molecular Formula: C10H17ClN4S
Molecular Weight: 260.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261230-78-7 |
|---|---|
| Molecular Formula | C10H17ClN4S |
| Molecular Weight | 260.79 g/mol |
| IUPAC Name | 1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H16N4S.ClH/c1-15-10-12-5-2-9(13-10)14-6-3-8(11)4-7-14;/h2,5,8H,3-4,6-7,11H2,1H3;1H |
| Standard InChI Key | CEPPWOBUKNHKQE-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CC(=N1)N2CCC(CC2)N.Cl |
| Canonical SMILES | CSC1=NC=CC(=N1)N2CCC(CC2)N.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s molecular formula is CHClNS, with a molecular weight of 276.79 g/mol (calculated from atomic masses). Its IUPAC name, 1-(2-(methylsulfanyl)pyrimidin-4-yl)piperidin-4-amine hydrochloride, reflects the following structural components:
-
A piperidine ring (CHN) serving as the central scaffold.
-
A 2-(methylthio)pyrimidin-4-yl group attached to the piperidine’s 1-position. This pyrimidine derivative features a methylthio (-SMe) substituent at the 2-position, which enhances lipophilicity and potential binding interactions .
-
A primary amine (-NH) at the piperidine’s 4-position, protonated as a hydrochloride salt for improved solubility .
Key Structural Comparisons
Comparative analysis with related compounds highlights distinct features:
-
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride : Differs by a methoxy group at the pyrimidine’s 6-position and an N-methylated amine, resulting in a higher molecular weight (304.84 g/mol).
-
(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride: Substitutes the 4-amine with a 3-methanamine group, altering steric and electronic properties.
Synthesis and Physicochemical Properties
Synthesis Pathways
While no direct synthesis protocol for 1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride is documented, analogous methods for piperidine-pyrimidine hybrids suggest the following steps:
-
Formation of the Pyrimidine Moiety: A 2-(methylthio)pyrimidin-4-yl group is synthesized via cyclization of thiourea derivatives with β-keto esters .
-
Coupling with Piperidine: The pyrimidine is coupled to piperidin-4-amine using nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
-
Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
A representative synthesis for a related compound, N,N-Dimethylpiperidin-4-amine, involves reductive amination of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride, followed by deprotection and salt formation . Adapting this method, substituting dimethylamine with piperidin-4-amine could yield the target compound.
Physical Properties
Based on structural analogs:
Hypothesized Biological Activity and Applications
Mechanism of Action
The compound’s piperidine and pyrimidine motifs are common in bioactive molecules:
-
Piperidine Derivatives: Often target central nervous system (CNS) receptors (e.g., NMDA, σ-1) due to their ability to cross the blood-brain barrier .
-
Pyrimidine Scaffolds: Exhibit antimicrobial, antiviral, and anticancer properties by inhibiting enzymes like dihydrofolate reductase.
The methylthio group may enhance lipophilicity, facilitating membrane permeability, while the primary amine enables hydrogen bonding with biological targets.
Comparative Analysis with Structural Analogs
The table below contrasts key features of related compounds:
Research Gaps and Future Directions
Despite structural similarities to well-studied compounds, specific data on 1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-amine hydrochloride remain scarce. Critical research priorities include:
-
Synthetic Optimization: Developing high-yield, scalable routes.
-
In Vitro Screening: Assessing activity against microbial and cancer cell lines.
-
Pharmacokinetic Studies: Evaluating absorption, distribution, and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume